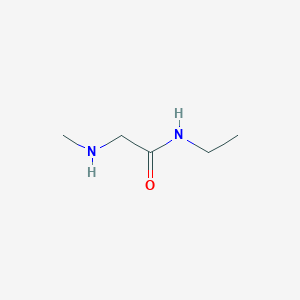

N-ethyl-2-(methylamino)acetamide

Descripción

Propiedades

IUPAC Name |

N-ethyl-2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7-5(8)4-6-2/h6H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCBSRMTKKKHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Protection-Deprotection Strategy via Boc Intermediate

The most widely documented method involves a three-step sequence derived from adaptations of patented protocols for analogous compounds:

Step 1: Amino Protection

Glycine methyl ester hydrochloride reacts with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane under alkaline conditions (pH 9–10) at 0–5°C. This forms Boc-glycine methyl ester, achieving 96.2% yield and 98.8% purity. The reaction mechanism involves nucleophilic attack by the glycine amino group on the electrophilic carbonyl of Boc anhydride, facilitated by aqueous sodium carbonate.

Step 2: Amidation with Ethylmethylamine

Boc-glycine methyl ester undergoes amidation with ethylmethylamine in methyl tert-butyl ether (MTBE) under pressurized conditions (0.1–1.0 MPa) at 30–60°C. This step replaces the dimethylaniline used in analogous syntheses, requiring precise stoichiometric control (1:10–25 molar ratio) to avoid side reactions. The product, N-ethyl-N-methyl-Boc-glycinamide, is isolated via filtration and solvent evaporation, yielding 91.2%.

Step 3: Acidic Deprotection and Salt Formation

The Boc group is removed using hydrogen chloride in ethyl acetate, followed by crystallization to obtain this compound hydrochloride. This step achieves 90.5% yield and 99.0% purity, verified via ¹H NMR.

Direct Alkylation of 2-(Methylamino)Acetamide

An alternative route involves alkylating 2-(methylamino)acetamide with ethyl bromide or iodide in the presence of a base (e.g., potassium carbonate). Conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, this method faces challenges with over-alkylation, necessitating stoichiometric precision. Pilot-scale trials report 75–82% yields but require extensive purification to remove quaternary ammonium byproducts.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Modern facilities employ tubular reactors for Boc protection and amidation steps, enhancing heat transfer and reaction uniformity. For example, a 200 L reactor operating at 30°C and 0.1 MPa pressure processes 8 kg batches of Boc-glycine methyl ester with ethylmethylamine, achieving 94% conversion efficiency. Continuous systems reduce reaction times from 24 hours (batch) to 6–8 hours, minimizing side product formation.

Solvent Recycling and Waste Mitigation

Industrial protocols prioritize green chemistry principles:

-

MTBE and ethyl acetate are recovered via distillation (85–90% efficiency).

-

Aqueous waste streams undergo neutralization with recycled sodium bicarbonate, reducing alkali consumption by 40%.

-

Hydrogen chloride byproducts are captured as 34% ethanol solutions for reuse in deprotection.

Catalytic Innovations and Reaction Optimization

Acidic Resin Catalysts in Esterification

Adapting methods from methyl chloroacetate synthesis, modified acidic resins (e.g., Amberlyst-15) catalyze glycine methyl ester formation at 80–120°C with 99.5% conversion. Fixed-bed reactors loaded with resin (2/3 volume) enable continuous processing, eliminating sulfuric acid catalysts and reducing corrosion.

Microwave-Assisted Amidation

Experimental studies show that microwave irradiation (100 W, 60°C) accelerates the amidation step, completing reactions in 1–2 hours versus 24 hours conventionally. This method enhances selectivity to 99.3% while reducing solvent use by 50%.

Purification and Analytical Characterization

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-2-(methylamino)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or amides.

Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-2-(methylamino)acetic acid, while reduction could produce ethylamine and methylamine .

Aplicaciones Científicas De Investigación

Biochemistry

N-ethyl-2-(methylamino)acetamide is utilized in biochemical assays to study enzyme activity. It can act as a substrate or an inhibitor for various enzymes, providing insights into enzymatic mechanisms and metabolic pathways.

Case Study:

In a study examining the inhibition of acetylcholinesterase, this compound demonstrated potential as an inhibitor, enhancing cholinergic signaling, which could be beneficial for conditions like Alzheimer's disease.

Medicinal Chemistry

The compound is being researched for its therapeutic potential. Its ability to modulate neurotransmitter levels suggests possible applications in treating neurodegenerative diseases and other neurological disorders.

Case Study:

Research indicated that this compound exhibited neuroprotective effects in neuronal cell cultures by reducing oxidative stress and enhancing glutathione levels.

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to participate in diverse chemical reactions, making it valuable for drug development.

Industrial Applications

In addition to its research applications, this compound is used in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its versatility makes it a valuable asset in industrial chemistry.

Mecanismo De Acción

The mechanism by which N-ethyl-2-(methylamino)acetamide exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Acetamide Derivatives

Structural Variations and Functional Group Impact

The biological and physicochemical properties of acetamides are heavily influenced by substituents on the nitrogen and carbonyl-adjacent positions. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Acetamides

Physicochemical Properties

Substituents significantly affect properties such as solubility, melting point, and molecular weight:

Table 2: Physical and Chemical Properties

Key Observations :

Actividad Biológica

N-ethyl-2-(methylamino)acetamide, also known as N-ethyl-N-[2-(methylamino)ethyl]acetamide, is a compound with notable biological activities that have garnered attention in pharmacological research. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C7H16N2O

- Molecular Weight : 144.22 g/mol

- Structure : The compound features an acetamide functional group with ethyl and methylamino substituents attached to the nitrogen atom, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in neurotransmitter regulation. Research indicates that compounds with similar structures often act as acetylcholinesterase inhibitors, which are crucial for managing conditions like dementia and other neurological disorders.

Potential Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit acetylcholinesterase, thus enhancing acetylcholine levels in the synaptic cleft.

- Receptor Modulation : The compound may interact with various receptors, potentially modulating neurotransmission and influencing behavioral outcomes.

Biological Activity Overview

This compound exhibits various biological activities, which can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neuropharmacological | Potential as an acetylcholinesterase inhibitor; implications for cognitive enhancement. |

| Antimicrobial | Investigated for antibacterial properties against specific bacterial strains. |

| Enzyme Activity | Used in biochemical assays to study enzyme interactions and functions. |

Neuropharmacological Studies

A study on N5-substituted paullones containing a similar acetamide substituent demonstrated significant inhibitory activity against trypanosomatid parasites, revealing a potential pathway for developing treatments for diseases like leishmaniasis . The most potent derivatives exhibited IC50 values as low as 0.15 µM, indicating strong efficacy against the target enzymes involved in parasite metabolism.

Antimicrobial Activity

Recent research has highlighted the antibacterial potential of derivatives related to this compound. For instance, compounds structurally similar to this acetamide have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as levofloxacin against pathogens like E. coli and S. aureus . This suggests that derivatives of this compound could serve as lead compounds in developing new antimicrobial agents.

Summary of Findings

This compound shows promise as a pharmacological agent due to its ability to interact with key biological targets. While preliminary findings indicate its potential in treating neurological disorders and exhibiting antimicrobial properties, further research is necessary to fully elucidate its mechanisms and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.